molecular formula C22H15N3O B11084801 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile

10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile

Cat. No.: B11084801
M. Wt: 337.4 g/mol
InChI Key: CHSKUJWKIVVNLY-UHFFFAOYSA-N
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Description

10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core with additional functional groups such as a 4-methylphenyl group and two cyano groups at the 7 and 8 positions. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These intermediates are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenzo[b,f][1,4]oxazepine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane (DCM), and catalysts or promoters to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile involves its interaction with specific molecular targets, such as the TRPA1 receptor. This receptor is a nonselective cation channel expressed in nociceptive neurons and is involved in transducing mechanical, thermal, and pain-related inflammatory signals . The compound acts as an agonist, activating the receptor and triggering downstream signaling pathways that lead to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile include other dibenzoxazepine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-methylphenyl)-6H-benzo[b][1,4]benzoxazepine-2,3-dicarbonitrile

InChI

InChI=1S/C22H15N3O/c1-15-6-8-19(9-7-15)25-14-16-4-2-3-5-21(16)26-22-11-18(13-24)17(12-23)10-20(22)25/h2-11H,14H2,1H3

InChI Key

CHSKUJWKIVVNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3OC4=C2C=C(C(=C4)C#N)C#N

Origin of Product

United States

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